Heptadecanoic Acid

Beschreibung

Margaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.

Margaric Acid is a saturated long-chain fatty acid with a 17-carbon backbone. Margaric acid is found naturally as a minor component of the fat and milk fat of ruminants.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to unlabeled parent cpd

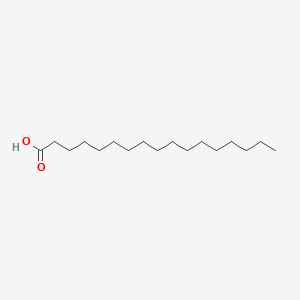

Structure

3D Structure

Eigenschaften

IUPAC Name |

heptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMQGTRYUADPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1002-82-0 (hydrochloride salt), 17378-36-8 (potassium salt) | |

| Record name | Margaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021596 | |

| Record name | Heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, Solid; [Merck Index], Solid | |

| Record name | Heptadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Margaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

363.00 to 364.00 °C. @ 760.00 mm Hg | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.2 mg/L @ 25 °C (exp) | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-12-7, 63399-94-0, 67701-03-5, 68424-37-3 | |

| Record name | Heptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Margaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(2+) heptadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063399940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C14-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEPTADECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C14-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(2+) heptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARGARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V987Y9OZ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61.3 °C | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of Heptadecanoic Acid: A Technical Guide for Researchers

December 18, 2025

Abstract

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has emerged from relative obscurity as a significant biomolecule with multifaceted roles in human physiology and pathophysiology. Once primarily utilized as an internal standard in fatty acid analysis due to its low endogenous concentrations, a growing body of evidence now implicates C17:0 in crucial biological processes, including metabolic regulation, cellular signaling, and the modulation of inflammatory and carcinogenic pathways. This technical guide provides an in-depth review of the current understanding of this compound's biological significance, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate a comprehensive understanding and spur further investigation into the therapeutic potential of this unique fatty acid.

Introduction

This compound, also known as margaric acid, is a 17-carbon saturated fatty acid. Its primary exogenous source is ruminant fat, making dairy products and meat significant dietary contributors.[1][2] Consequently, circulating and tissue levels of this compound have been widely adopted as a reliable biomarker for dairy fat intake.[2][3] Beyond its role as a dietary marker, research has unveiled intriguing inverse associations between this compound concentrations and the risk of developing chronic conditions such as type 2 diabetes and cardiovascular disease.[3][4] This has prompted a deeper investigation into its endogenous synthesis, metabolic fate, and molecular mechanisms of action. This guide will explore these facets in detail, providing a foundational resource for the scientific community.

Sources and Metabolism of this compound

This compound is present in human tissues and biofluids as a result of both dietary intake and endogenous synthesis.

-

Exogenous Sources: The primary dietary sources of this compound are milk fat and ruminant meat fat, where it constitutes a small percentage of the total fatty acids.[1][2] For instance, it makes up approximately 0.61% of milk fat and 0.83% of ruminant meat fat.[1][5]

-

Endogenous Synthesis: this compound can also be synthesized endogenously. One significant pathway involves the elongation of propionyl-CoA, which can be derived from the metabolism of certain amino acids (valine, isoleucine, methionine, threonine) or from the fermentation of dietary fiber by the gut microbiota.[3][4] The gut microbiota's production of propionate (B1217596) can lead to an increase in circulating odd-chain fatty acids, including this compound.[3] Another proposed pathway for endogenous production is through α-oxidation of even-chain fatty acids.[6][7]

The metabolism of this compound through β-oxidation results in the production of propionyl-CoA in the final cycle, unlike even-chain fatty acids which yield acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, a process known as anaplerosis, thereby contributing to mitochondrial energy metabolism.[3][4]

Quantitative Data on this compound

The concentration of this compound varies across different human tissues and is influenced by dietary habits. The following tables summarize key quantitative data from various studies.

| Biological Matrix | Concentration Range / Value | Context / Population | Reference |

| Plasma/Serum | <0.5% of total plasma fatty acids | General Population | [5] |

| ~1:2 ratio with C15:0 | Human Plasma | [5][8] | |

| Optimal Result: 0.22 - 0.37 wt % | Red Blood Cells | [9] | |

| Adipose Tissue | Good biomarker of long-term milk fat intake | Populations with high dairy consumption | [1] |

| Milk Fat | 0.61% of total fatty acids | Bovine Milk | [1][5] |

| Ruminant Meat Fat | 0.83% of total fatty acids | Ruminant Meat | [1][5] |

Table 1: Concentrations of this compound in Biological Samples. This table presents the typical concentrations and ratios of this compound found in various human and dietary sources.

| Condition | Biomarker Change | Study Details | Reference |

| Type 2 Diabetes Risk | Inverse association with plasma C17:0 | Prospective cohort studies | [3][4] |

| Cardiovascular Disease Risk | Inverse association with plasma C17:0 | Prospective cohort studies | [3] |

| Chronic Atrophic Gastritis | Significantly negatively correlated with Erysipelotrichaceae_UCG-003 and Haemophilus in feces | Metabolomics and 16S rRNA sequencing of fecal samples | [10] |

| Pancreatic Cancer Cells (Panc-1, MIA PaCa-2) | IC50 = 77.47 ± 2.10 µM (MIA PaCa-2) | In vitro cytotoxicity assay | [11] |

| Gefitinib-Resistant Pancreatic Cancer Cells (GR-MIA PaCa-2) | IC50 = 71.45 ± 6.37 µM | In vitro cytotoxicity assay | [11] |

Table 2: Effects of this compound on Disease-Related Biomarkers. This table highlights the observed associations and effects of this compound in various health and disease states.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in inflammation, cell proliferation, and metabolism.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in cytokine-mediated inflammatory responses. Studies have demonstrated that both this compound and its shorter-chain counterpart, pentadecanoic acid, can suppress JAK2/STAT3 signaling.[1][3] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α.[1]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the activation of the PI3K/Akt signaling pathway in non-small-cell lung cancer cells, leading to decreased cell proliferation and increased apoptosis.[7]

PPAR and AMPK Signaling

While direct evidence for this compound is still emerging, studies on odd-chain fatty acids, particularly pentadecanoic acid, suggest potential interactions with Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated protein kinase (AMPK).[2][12] PPARs are key regulators of lipid metabolism, and their activation can lead to anti-inflammatory effects.[13][14] AMPK is a central energy sensor that, when activated, promotes fatty acid oxidation and inhibits lipid synthesis.[15][16] The structural similarity of this compound to other fatty acids that are known PPAR ligands and AMPK activators suggests that these pathways are promising areas for future research into its biological effects.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in biological samples (e.g., plasma, tissues).

Methodology:

-

Lipid Extraction:

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a solution of 14% boron trifluoride in methanol.[17]

-

Heat the mixture at 100°C for 30 minutes to convert fatty acids to their corresponding FAMEs.

-

Alternatively, use a base-catalyzed method with sodium methoxide (B1231860) or potassium hydroxide (B78521) for rapid transesterification.[17]

-

-

FAME Extraction:

-

After cooling, add hexane (B92381) and water to the reaction mixture and vortex.

-

Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.

-

Repeat the hexane extraction to ensure complete recovery.

-

Dry the pooled hexane extracts under nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

-

Inject an aliquot of the sample into a gas chromatograph equipped with a capillary column (e.g., a DB-23 or similar polar column).

-

Use a temperature gradient program to separate the FAMEs based on their volatility and polarity.

-

The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Identify this compound methyl ester based on its retention time and mass spectrum compared to a pure standard.[19]

-

Quantify the amount of this compound by comparing the peak area of its FAME to the peak area of the internal standard and referencing a standard curve.

-

Cell Culture-Based Assays to Evaluate the Effects of this compound

Objective: To investigate the cellular and molecular effects of this compound on, for example, cell proliferation, apoptosis, and signaling pathways.

Methodology:

-

Cell Culture:

-

Culture the desired cell line (e.g., cancer cell lines, hepatocytes) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

-

Preparation of this compound Solution:

-

Dissolve this compound in an organic solvent such as ethanol (B145695) or DMSO to create a stock solution.[20]

-

For cell culture experiments, it is crucial to complex the fatty acid with bovine serum albumin (BSA) to ensure its solubility and facilitate its uptake by the cells.

-

Prepare a fatty acid-free BSA solution in serum-free medium.

-

Add the this compound stock solution to the BSA solution while stirring and incubate at 37°C for at least 30 minutes to allow for complex formation.

-

The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (e.g., <0.1%) to avoid solvent-induced cytotoxicity.[20]

-

-

Cell Treatment:

-

Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.

-

Replace the growth medium with serum-free or low-serum medium containing the this compound-BSA complex at the desired concentrations.

-

Include appropriate controls, such as a vehicle control (BSA with the organic solvent) and a positive control if applicable.

-

-

Assessment of Cellular Effects:

-

Cell Viability/Proliferation: Use assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or direct cell counting to assess the effect of this compound on cell viability and proliferation.[7]

-

Apoptosis: Apoptosis can be evaluated by various methods, including Annexin V/propidium iodide staining followed by flow cytometry, TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, or by measuring the activity of caspases.[7]

-

Western Blotting: To investigate the effect on signaling pathways, lyse the treated cells and perform Western blotting to detect the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, STAT3).[1]

-

This compound and the Gut Microbiota

The interplay between dietary lipids, the gut microbiota, and host metabolism is an area of intense research. This compound is implicated in this complex relationship in several ways:

-

Microbial Production of Precursors: As mentioned, the gut microbiota ferments dietary fiber to produce short-chain fatty acids, including propionate, a precursor for the endogenous synthesis of this compound.[3]

-

Modulation of Microbial Composition: Dietary fatty acids can influence the composition of the gut microbiota.[21] While specific studies on the direct effects of this compound on microbial populations are limited, a study on chronic atrophic gastritis found a significant negative correlation between fecal this compound levels and the abundance of Erysipelotrichaceae_UCG-003 and Haemophilus.[10] This suggests a potential role for this compound in shaping the gut microbial ecosystem.

Further research is needed to elucidate the precise mechanisms by which this compound interacts with and is influenced by the gut microbiota and how this interaction contributes to its observed health effects.

Therapeutic Potential and Future Directions

The accumulating evidence for the beneficial biological activities of this compound has opened up exciting avenues for its potential therapeutic application.

-

Metabolic Diseases: The inverse association with type 2 diabetes and cardiovascular disease suggests that maintaining optimal levels of this compound could be a strategy for preventing or managing these conditions.[3][4]

-

Oncology: The demonstrated anti-proliferative and pro-apoptotic effects of this compound in cancer cell lines, including drug-resistant variants, highlight its potential as an anti-cancer agent or as an adjunct to existing chemotherapies.[7][11]

-

Inflammatory Conditions: The anti-inflammatory properties of this compound, mediated in part through the inhibition of the JAK/STAT pathway, suggest its potential utility in the management of chronic inflammatory diseases.[1]

Future research should focus on several key areas:

-

Clinical Trials: Well-controlled clinical trials are needed to definitively establish the efficacy and safety of this compound supplementation for the prevention and treatment of various diseases.

-

Mechanism of Action: Further elucidation of the molecular mechanisms underlying the biological effects of this compound is crucial for targeted drug development.

-

Gut Microbiota Interaction: A deeper understanding of the complex interplay between this compound and the gut microbiota will be essential for harnessing its full therapeutic potential.

-

Dose-Response Relationships: Establishing clear dose-response relationships for the various biological effects of this compound is necessary for determining optimal therapeutic dosages.

Conclusion

This compound has transitioned from a simple biomarker of dairy fat intake to a molecule of significant biological interest. Its involvement in fundamental cellular processes, including metabolic regulation, inflammation, and cell fate, underscores its importance in human health and disease. This technical guide has provided a comprehensive overview of the current knowledge, offering researchers a solid foundation for future investigations. The continued exploration of this compound's biological significance holds great promise for the development of novel therapeutic strategies for a range of chronic diseases.

References

- 1. This compound Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 3. This compound Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. This compound and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Insights into AMPK, as a Potential Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jfda-online.com [jfda-online.com]

- 18. shimadzu.com [shimadzu.com]

- 19. researchgate.net [researchgate.net]

- 20. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Heptadecanoic Acid: A Comprehensive Technical Guide on Natural Sources, Dietary Intake, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has garnered increasing interest in the scientific community. Once considered of minor physiological significance, emerging evidence suggests its potential role in various metabolic processes and its utility as a biomarker for the intake of certain foods. This technical guide provides an in-depth overview of the natural sources of this compound, quantifies its presence in various foodstuffs, and details dietary intake levels. Furthermore, it delves into the analytical methodologies for its quantification and explores its known interactions with cellular signaling pathways.

Natural Sources of this compound

This compound is primarily of exogenous origin, found in trace amounts in a variety of natural sources. The predominant sources are products from ruminant animals, such as dairy and meat, where it is synthesized by gut microbes during the fermentation of dietary fiber.[1] It is also present in some fish and, to a lesser extent, in certain plants.

Animal-Based Sources

Ruminant-derived fats are the most significant dietary source of this compound.[1] This includes milk, butter, cheese, and the meat of animals like cows and sheep.[1][2] The concentration of this compound in these products can vary but typically constitutes a small percentage of the total fatty acid profile. For instance, it accounts for approximately 0.61% of milk fat and 0.83% of ruminant meat fat.[1][3][4] Some marine organisms and fish oils also contain small quantities of this fatty acid.[1]

Plant-Based and Other Sources

While less common in plants, this compound has been identified in the trunkwood and bark of Erythrina crista-galli and in some nuts and vegetables like the black walnut, common buckwheat, dandelion, and Italian sweet red pepper.[1][3][5]

Endogenous Production

There is evidence to suggest that this compound can be synthesized endogenously. One proposed mechanism is through the α-oxidation of longer-chain fatty acids.[6][7] Additionally, propionic acid, a short-chain fatty acid produced by gut microbiota fermentation of dietary fiber, can serve as a precursor for the synthesis of odd-chain fatty acids, including this compound.[8][9]

Quantitative Data on this compound in Foods

The following table summarizes the approximate content of this compound in various food products. It is important to note that these values can fluctuate based on factors such as animal diet, food processing, and analytical methodology.

| Food Category | Food Item | This compound Content (mg/100g) |

| Dairy Products | Butter | 423 |

| Whole Fat Yogurt | 31 | |

| Whole Fat Milk | 19 | |

| 2% Fat Milk | 10 | |

| Nonfat Milk | Not Detected | |

| Nonfat Yogurt | Not Detected | |

| Ruminant Meat | Beef (various cuts) | ~ 50-150 |

| Lamb (various cuts) | ~ 100-200 | |

| Fish | Mullet | High |

| Pinfish | High |

Note: Data for this table has been compiled from multiple sources.[10][11] The values for beef and lamb are estimates based on the percentage of total fatty acids and may vary significantly.

Dietary Intake of this compound

The dietary intake of this compound is closely linked to the consumption of dairy products and ruminant meats. Consequently, intake levels can vary considerably between populations with different dietary patterns. In populations with high consumption of dairy products, the level of this compound in adipose tissue is considered a reliable biomarker of long-term milk fat intake.[1][3] Studies in dolphins have shown that increasing the daily intake of this compound from approximately 400 mg to 1700 mg can have positive metabolic effects.[10] For humans, a proposed therapeutic daily dose is around 6 mg per kg of body weight.[10]

Biological Role and Signaling Pathways

This compound is not merely a dietary component but also an active participant in cellular processes. Research has indicated its involvement in cell proliferation, apoptosis, and chemosensitivity in cancer cells.[12][13] It has been shown to inhibit cell growth and migration while promoting apoptosis in certain cancer cell lines.[12]

PI3K-AKT-mTOR Pathway

Studies on lung and pancreatic cancer cells suggest that this compound exerts its anti-proliferative effects by suppressing the PI3K-AKT-mTOR signaling pathway.[13] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature of many cancers.

JAK2/STAT3 Pathway

In the context of breast cancer cells, the related odd-chain fatty acid, pentadecanoic acid, has been shown to suppress interleukin-6 (IL-6)-induced JAK2/STAT3 signaling.[13] While direct evidence for this compound is still emerging, the structural similarity suggests a potential for similar mechanisms of action that warrant further investigation.

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological and food matrices is crucial for research and clinical applications. The primary methods employed are chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust technique for the analysis of fatty acids.[14][15] The method typically involves a lipid extraction step, followed by derivatization of the fatty acids into their more volatile fatty acid methyl esters (FAMEs) before injection into the GC system.

Detailed Experimental Protocol: GC-MS Quantification

-

Sample Preparation and Lipid Extraction:

-

Accurately weigh approximately 200 mg of the homogenized food sample or 100 µL of plasma.[12]

-

Perform a lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system.

-

Add an internal standard (e.g., nonadecanoic acid, C19:0) at a known concentration to correct for extraction efficiency and analytical variability.

-

Evaporate the organic solvent phase to dryness under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a solution of sodium methoxide (B1231860) in methanol.

-

Alternatively, use a boron trifluoride-methanol solution.

-

Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-60 minutes) to ensure complete methylation.

-

After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.

-

Collect the upper hexane layer containing the FAMEs and evaporate to a small volume for GC-MS analysis.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for confirmation and quantification.

-

Column: A fused silica (B1680970) capillary column suitable for FAME analysis, such as a BPX-70 or a similar polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 100°C, followed by a temperature ramp to approximately 240-260°C to elute all FAMEs.[15]

-

Injector: Split/splitless injector, typically operated at a temperature of 250°C.

-

Mass Spectrometer (if used): Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides an alternative method for fatty acid analysis.[12][16] While GC is more common for total fatty acid profiling, HPLC can be advantageous for specific applications, such as separating isomers.[16] The sample preparation for LC-MS/MS may not always require derivatization, allowing for the analysis of free fatty acids directly.

Conclusion

This compound is an odd-chain saturated fatty acid with significant roles as a biomarker of dairy fat intake and as a bioactive molecule. Its primary dietary sources are ruminant fats, and its intake is associated with potential health benefits. The quantification of this compound is reliably achieved through established chromatographic methods, particularly GC-MS. Further research into its influence on cellular signaling pathways, such as the PI3K-AKT-mTOR pathway, will continue to elucidate its therapeutic potential in various disease contexts. This guide provides a foundational resource for professionals in research and drug development to understand and investigate the multifaceted nature of this compound.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Showing Compound this compound (FDB004676) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0002259) [hmdb.ca]

- 5. Showing Compound Heptadecenoic acid (FDB005438) - FooDB [foodb.ca]

- 6. mdpi.com [mdpi.com]

- 7. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and this compound (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US9707199B2 - this compound supplement to human diet - Google Patents [patents.google.com]

- 11. Increased Dietary Intake of Saturated Fatty Acid this compound (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]

- 16. hplc.eu [hplc.eu]

Endogenous Synthesis of Odd-Chain Fatty Acids in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once considered minor components of the human lipidome, are gaining significant attention for their potential roles in health and disease, particularly in the context of metabolic disorders such as type 2 diabetes. While dietary intake, primarily from dairy and ruminant fats, contributes to circulating OCFA levels, compelling evidence highlights the importance of endogenous synthesis. This technical guide provides a comprehensive overview of the two primary pathways of endogenous OCFA synthesis in humans: de novo synthesis utilizing propionyl-CoA as a primer and the α-oxidation of even-chain fatty acids. We delve into the key enzymes, their regulation, and the subcellular organization of these pathways. Furthermore, this guide summarizes quantitative data on OCFA concentrations in human tissues, details relevant experimental protocols for their study, and explores the signaling pathways through which OCFAs may exert their physiological effects, with a particular focus on Peroxisome Proliferator-Activated Receptors (PPARs).

Introduction

Odd-chain fatty acids (OCFAs) are fatty acids that possess an odd number of carbon atoms in their aliphatic tail. The most common OCFAs in humans are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0)[1]. Historically, OCFAs were often used as internal standards in fatty acid analysis due to their low abundance compared to even-chain fatty acids[1][2]. However, a growing body of research has linked higher circulating levels of OCFAs with a reduced risk of type 2 diabetes and other metabolic diseases, sparking interest in their origins and physiological functions[1][3]. While dietary sources are a known contributor, the existence of endogenous synthesis pathways in humans is now well-established[1][4]. Understanding these pathways is crucial for elucidating the role of OCFAs in human metabolism and for the development of novel therapeutic strategies.

This guide will provide an in-depth exploration of the endogenous synthesis of OCFAs in humans, focusing on the core biochemical processes, analytical methodologies, and regulatory networks.

Biochemical Pathways of Endogenous OCFA Synthesis

Humans employ two primary pathways for the endogenous synthesis of OCFAs:

-

De novo synthesis from propionyl-CoA: This pathway utilizes propionyl-CoA, a three-carbon acyl-CoA, as the initial building block for fatty acid synthesis, resulting in the formation of an odd-chain fatty acid.

-

α-oxidation of even-chain fatty acids: This process involves the removal of a single carbon atom from the carboxyl end of a fatty acid, thereby converting an even-chain fatty acid into an odd-chain fatty acid.

De Novo Synthesis via Propionyl-CoA

The canonical de novo fatty acid synthesis pathway in humans primarily uses acetyl-CoA (a two-carbon molecule) as the primer, leading to the synthesis of even-chain fatty acids. However, when propionyl-CoA is used as the primer instead of acetyl-CoA, the resulting fatty acid has an odd number of carbon atoms.

Propionyl-CoA is a key metabolite derived from several sources:

-

Catabolism of amino acids: The breakdown of the amino acids isoleucine, valine, threonine, and methionine generates propionyl-CoA[5][6].

-

Catabolism of cholesterol: The degradation of the cholesterol side chain can also produce propionyl-CoA[7].

-

Gut microbiota metabolism: The fermentation of dietary fiber by the gut microbiota is a significant source of propionate, which is absorbed into the portal circulation and converted to propionyl-CoA in the liver[4].

Once formed, propionyl-CoA can be carboxylated by the mitochondrial enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA[7][8]. This is a critical step in the catabolism of propionyl-CoA, ultimately leading to its conversion to succinyl-CoA, a Krebs cycle intermediate[5]. However, under conditions of high propionyl-CoA availability, it can serve as a substrate for fatty acid synthase, initiating the synthesis of OCFAs.

dot

α-Oxidation of Even-Chain Fatty Acids

Alpha-oxidation is a metabolic pathway that shortens fatty acids by one carbon atom at a time. This process is particularly important for the degradation of branched-chain fatty acids, but it also contributes to the endogenous pool of OCFAs by acting on even-chain fatty acids. The key enzymes in this pathway are the 2-hydroxyacyl-CoA lyases (HACL1 and HACL2) [1][9].

The process begins with the conversion of a fatty acid to its acyl-CoA derivative. This is followed by hydroxylation at the α-carbon (C2) to form a 2-hydroxyacyl-CoA. The 2-hydroxyacyl-CoA is then cleaved by either HACL1 or HACL2, yielding formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid. This aldehyde is subsequently oxidized to a carboxylic acid, which is the final odd-chain fatty acid product.

A key distinction between the two HACL enzymes is their subcellular localization and substrate preference:

-

HACL1 is located in the peroxisomes and is primarily involved in the α-oxidation of 3-methyl-branched fatty acids such as phytanic acid[1][10].

-

HACL2 is found in the endoplasmic reticulum and plays a more significant role in the α-oxidation of 2-hydroxy very-long-chain fatty acids (VLCFAs) , which leads to the production of OCFAs[1][10][11][12].

dot

References

- 1. benchchem.com [benchchem.com]

- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Structural insights into human propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (MCC) [elifesciences.org]

- 7. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of four variant forms of human propionyl-CoA carboxylase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptadecanoic Acid: A Deep Dive into its Role in Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has garnered increasing interest within the scientific community. Historically considered of minor physiological significance, emerging evidence suggests its potential role as a biomarker and modulator of various cellular metabolic processes.[1] Found in dairy products, ruminant meats, and also synthesized endogenously, its unique metabolism sets it apart from its even-chain counterparts.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular metabolism, with a focus on its impact on lipid and glucose homeostasis, and inflammatory signaling.

Core Metabolism of this compound

The metabolic fate of this compound is intrinsically linked to its odd-numbered carbon chain. While it undergoes the same initial activation and transport processes as even-chain fatty acids, its final breakdown product is distinct, leading to unique downstream metabolic effects.

Uptake, Activation, and Mitochondrial Transport

This compound, upon entering the cell, is activated to its coenzyme A (CoA) derivative, heptadecanoyl-CoA, by acyl-CoA synthetase in the cytosol. This activation step requires ATP. For subsequent oxidation in the mitochondria, the long-chain heptadecanoyl-CoA is transported across the mitochondrial membrane via the carnitine shuttle system.

Beta-Oxidation and its Anaplerotic Role

Within the mitochondrial matrix, heptadecanoyl-CoA undergoes successive cycles of beta-oxidation. Each cycle consists of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis, releasing a two-carbon acetyl-CoA unit in each round. After seven cycles of beta-oxidation, the final three-carbon unit remaining is propionyl-CoA.[3]

This is a key distinction from even-chain fatty acids, which are completely broken down into acetyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA is an intermediate of the citric acid cycle (TCA cycle), and its production from this compound represents an anaplerotic influx, replenishing TCA cycle intermediates.[2][4] This replenishment can enhance mitochondrial energy metabolism, which may be beneficial in conditions of metabolic stress.[2]

Influence on Cellular Signaling and Metabolism

This compound has been implicated in the modulation of several key signaling pathways that regulate cellular metabolism. However, it is important to note that much of the in-vitro research has been conducted with its shorter odd-chain counterpart, pentadecanoic acid (C15:0), and findings may not be directly translatable.

Impact on Glucose Metabolism and Insulin (B600854) Sensitivity

The effect of this compound on glucose metabolism and insulin sensitivity is an area of active research with some conflicting findings. Epidemiological studies have suggested an inverse association between circulating levels of this compound and the risk of type 2 diabetes.[3] However, animal studies have yielded mixed results. One study in mice on a high-fat diet supplemented with this compound showed negligible effects on insulin sensitivity.[5]

In contrast, in vitro studies with pentadecanoic acid in C2C12 myotubes have shown that it can promote glucose uptake and GLUT4 translocation to the plasma membrane.[1][6] This effect appears to be mediated through the activation of AMP-activated protein kinase (AMPK) and its downstream target, AS160, rather than the canonical insulin signaling pathway.[1]

| Parameter | Cell/Animal Model | This compound (C17:0) Concentration | Observed Effect | Reference |

| Insulin Sensitivity | High-fat diet-fed mice | 5% of diet | No significant improvement in oral glucose tolerance test. | [5] |

| AKT Phosphorylation | Primary mouse hepatocytes | 125 µM | No increase in insulin-stimulated AKT phosphorylation compared to palmitate control. | [3] |

| Glucose Uptake | C2C12 myotubes | 20 µM (Pentadecanoic Acid) | 35.1% increase in 2-NBDG uptake. | [1] |

| Glucose Uptake | C2C12 myotubes | 40 µM (Pentadecanoic Acid) | 43.8% increase in 2-NBDG uptake. | [1] |

Role in Lipid Metabolism

This compound's influence on lipid metabolism is complex. In primary mouse hepatocytes, treatment with this compound led to an increased mRNA expression of lipogenic genes such as Fasn, Elovl6, and Scd1 compared to a palmitate control.[3] This suggests a potential to promote the synthesis of fatty acids.

Conversely, there is evidence to suggest that odd-chain fatty acids may have a protective role against certain aspects of dyslipidemia. A clinical trial investigating the effects of a high-fat dairy diet, which is a source of this compound, found an increase in plasma this compound levels that was not associated with adverse changes in HbA1c, although it was positively associated with triglycerides and VLDL-C.[5][7]

| Parameter | Cell/Animal Model | This compound (C17:0) Concentration/Dose | Observed Effect | Reference |

| Lipogenic Gene Expression (Fasn, Elovl6, Scd1) | Primary mouse hepatocytes | 125 µM | Increased mRNA expression compared to palmitate control. | [3] |

| Plasma Triglycerides | Humans (High-fat dairy diet) | Increased dietary intake | Positive association with changes in triglycerides. | [7] |

| Plasma VLDL-C | Humans (High-fat dairy diet) | Increased dietary intake | Positive association with changes in VLDL-C. | [7] |

Anti-inflammatory Signaling

Emerging evidence points towards an anti-inflammatory role for odd-chain fatty acids. In primary mouse hepatocytes, both pentadecanoic and this compound were found to reduce the mRNA expression of the pro-inflammatory cytokine TNF-α.[3] This was accompanied by a significant decrease in the phosphorylation of JAK2 and STAT3, key components of a pro-inflammatory signaling pathway.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's metabolic effects.

Lipid Extraction and Fatty Acid Analysis by GC-MS

This protocol is adapted for the analysis of fatty acid composition in plasma or cultured cells.

Materials:

-

Internal standard solution (e.g., deuterated this compound)

-

Methanol (B129727) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Acetyl chloride

-

Sodium bicarbonate (5% w/v solution)

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Plasma: To 100 µL of plasma, add 10 µL of internal standard solution.

-

Cultured Cells: Scrape cells into phosphate-buffered saline (PBS), centrifuge, and resuspend the pellet in a known volume of PBS. Take an aliquot for protein quantification and another for lipid extraction. Add internal standard to the extraction aliquot.

-

-

Transesterification:

-

Add 1 mL of methanol to the sample.

-

Slowly and carefully add 200 µL of acetyl chloride while vortexing.

-

Cap the tube tightly and heat at 100°C for 1 hour.

-

Allow the sample to cool to room temperature.

-

-

Extraction of Fatty Acid Methyl Esters (FAMEs):

-

Add 1.5 mL of 5% sodium bicarbonate solution to neutralize the reaction.

-

Add 1 mL of hexane and vortex vigorously for 1 minute.

-

Centrifuge at 1,500 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

-

GC-MS Analysis:

-

Transfer the dried hexane extract to a GC vial.

-

Inject an aliquot into the GC-MS system.

-

Use a suitable capillary column (e.g., a polar column like a DB-23) for separation of FAMEs.

-

The mass spectrometer is used for the identification and quantification of individual FAMEs based on their retention times and mass spectra compared to known standards.

-

References

- 1. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Heptadecanoic Acid in Metabolic Health: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has emerged as a molecule of interest in the field of metabolic health. Primarily sourced from dairy fat and synthesized endogenously to a lesser extent, circulating levels of C17:0 have been inversely associated with the risk of type 2 diabetes and other metabolic disorders in numerous epidemiological studies. However, the causative nature of this relationship and the underlying molecular mechanisms remain subjects of active investigation. This technical guide provides a comprehensive review of the current understanding of this compound's role in metabolic health, with a focus on quantitative data from preclinical and clinical studies, detailed experimental protocols, and an exploration of implicated signaling pathways.

Introduction

Odd-chain saturated fatty acids (OCFAs), particularly this compound (C17:0) and pentadecanoic acid (C15:0), have garnered increasing attention for their potential roles in metabolic regulation. Unlike their even-chain counterparts, OCFAs are metabolized to propionyl-CoA, which can enter the Krebs cycle via succinyl-CoA, suggesting a distinct metabolic fate and potential for unique physiological effects. While observational studies consistently point towards a beneficial association between higher circulating C17:0 levels and improved metabolic outcomes, intervention studies have yielded more complex results, indicating that the biological activity may be nuanced and potentially influenced by the interplay with other fatty acids and metabolic factors. This document aims to consolidate the current scientific evidence, providing a technical resource for researchers and professionals in the field.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative findings from key in vivo, in vitro, and clinical studies investigating the impact of this compound and related odd-chain fatty acids on metabolic parameters.

Table 1: In Vivo Studies on this compound (C17:0) Supplementation

| Parameter | Animal Model | Diet | Duration | C17:0 Dose | Key Findings | Reference |

| Body Weight | C57BL/6JRj mice | High-Fat Diet (HFD) | 20 weeks | 5% of diet | No significant difference in body weight gain compared to HFD control. | [1] |

| Hepatic Triglycerides | C57BL/6JRj mice | HFD | 20 weeks | 5% of diet | No significant improvement in diet-induced hepatic lipid accumulation. | [1] |

| Fasting Glucose | C57BL/6JRj mice | HFD | 20 weeks | 5% of diet | No significant difference in fasting blood glucose compared to HFD control. | [1] |

| Fasting Insulin (B600854) | C57BL/6JRj mice | HFD | 20 weeks | 5% of diet | No significant difference in fasting insulin levels compared to HFD control. | [1] |

| Oral Glucose Tolerance Test (OGTT) | C57BL/6JRj mice | HFD | 16 weeks | 5% of diet | No improvement in glucose tolerance compared to HFD control. | [1] |

| Plasma C17:0 Levels | C57BL/6JRj mice | HFD | 20 weeks | 5% of diet | Significantly increased plasma C17:0 levels in the supplementation group. | [1] |

Table 2: In Vitro Studies on Odd-Chain Fatty Acid Treatment

| Cell Line | Fatty Acid | Concentration | Duration | Parameter | Key Findings | Reference |

| Primary Mouse Hepatocytes | C17:0 | 125 µM | 48 hours | p-JAK2 / JAK2 | Significantly decreased phosphorylation of JAK2. | [1] |

| Primary Mouse Hepatocytes | C17:0 | 125 µM | 48 hours | p-STAT3 / STAT3 | Significantly decreased phosphorylation of STAT3. | [1] |

| Primary Mouse Hepatocytes | C17:0 | 125 µM | 48 hours | p-AKT / AKT (insulin-stimulated) | No significant effect on insulin-stimulated AKT phosphorylation. | [1] |

| Primary Mouse Hepatocytes | C15:0 | 125 µM | 48 hours | p-AKT / AKT (insulin-stimulated) | Enhanced insulin-stimulated phosphorylation of AKT. | [1] |

Table 3: Clinical Studies and Trials on Odd-Chain Fatty Acids

| Study Population | Intervention | Duration | Key Metabolic Markers | Results | Reference |

| Young adults with overweight/obesity | 200 mg/day C15:0 | 12 weeks | Plasma C15:0, Alanine aminotransferase (ALT), Aspartate aminotransferase (AST) | Significant increase in plasma C15:0. In participants with post-treatment C15:0 >5 µg/mL, there were significant decreases in ALT and AST. | [2] |

| Patients with Type 2 Diabetes | ≥3 servings/day high-fat dairy (source of C17:0) | 24 weeks | Plasma C17:0, HbA1c, Triglycerides, VLDL-C | Non-significant increase in plasma C17:0 in the high-fat dairy group. No association with HbA1c. Positive association with triglycerides and VLDL-C. | [3] |

Table 4: this compound Content in Food Sources

| Food Source | This compound (C17:0) Content | Reference |

| Butter | 423 mg/100g | [4] |

| Whole Fat Yogurt | 31 mg/100g | [4] |

| Whole Fat Milk | 19 mg/100g | [4] |

| 2% Fat Milk | 10 mg/100g | [4] |

| Mullet (fish) | 67 mg/100g | [4] |

| Pinfish | 41 mg/100g | [4] |

| Atlantic Croaker (fish) | 39 mg/100g | [4] |

| Mackerel (fish) | 22 mg/100g | [4] |

| Herring (fish) | 19 mg/100g | [4] |

| Capelin (fish) | Not detected | [4] |

Signaling Pathways

Current research suggests that odd-chain fatty acids may exert their metabolic effects through the modulation of key signaling pathways involved in inflammation and insulin sensitivity.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cytokine signaling and inflammation. Chronic activation of this pathway is associated with insulin resistance. In vitro studies have shown that both C15:0 and C17:0 can suppress the phosphorylation of JAK2 and STAT3 in hepatocytes, suggesting a potential anti-inflammatory mechanism.[1][5]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central node in insulin signaling, promoting glucose uptake and utilization. Impairment of this pathway leads to insulin resistance. While C17:0 did not show a direct effect on insulin-stimulated Akt phosphorylation in one study, its sister odd-chain fatty acid, C15:0, was found to enhance it, suggesting a potential mechanism for improved insulin sensitivity.[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Fatty Acid Analysis

This protocol describes the extraction and quantification of total fatty acids from plasma samples.

Materials:

-

Internal standard solution (containing deuterated C17:0)

-

Hydrochloric acid (HCl)

-

Iso-octane

-

Pentafluorobenzyl bromide (PFB-Br) in acetonitrile (B52724)

-

Diisopropylethylamine (DIPEA) in acetonitrile

-

Glass tubes (10 mm x 75 mm)

-

Vortex mixer

-

Centrifuge

-

Speedvac or nitrogen evaporator

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation:

-

Lipid Extraction:

-

Add iso-octane to the sample, vortex vigorously for 2 minutes, and centrifuge to separate the phases.

-

Carefully transfer the upper organic layer containing the lipids to a new glass tube.

-

-

Derivatization:

-

Evaporate the solvent under a stream of nitrogen or using a speedvac.

-

To the dried lipid extract, add a solution of 1% PFB-Br in acetonitrile and 1% DIPEA in acetonitrile.[6]

-

Incubate at room temperature for 20 minutes to convert fatty acids to their pentafluorobenzyl esters.

-

Dry the sample again under vacuum.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in iso-octane.

-

Inject 1 µL of the sample into the GC-MS system.

-

Use an appropriate temperature program to separate the fatty acid methyl esters.

-

The mass spectrometer is used to identify and quantify individual fatty acids based on their retention times and mass spectra, by comparing the peak area of the analyte to that of the deuterated internal standard.

-

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess glucose homeostasis in mice following an oral glucose challenge.

Materials:

-

C57BL/6J mice on a high-fat diet

-

Glucose solution (e.g., 20% in water)

-

Oral gavage needle

-

Glucometer and test strips

-

Blood collection tubes (for insulin measurement)

-

Scale

Procedure:

-

Fasting:

-

Fast the mice for 6 hours prior to the test, with free access to water.[7]

-

-

Baseline Measurement (t=0):

-

Weigh each mouse to calculate the glucose dose (typically 2 g/kg body weight).[7]

-

Obtain a baseline blood sample from the tail vein to measure blood glucose. For insulin measurements, collect a small volume of blood into an appropriate tube.

-

-

Glucose Administration:

-

Administer the calculated dose of glucose solution via oral gavage.

-

-

Blood Sampling:

-

Collect blood from the tail vein at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]

-

Measure blood glucose at each time point using a glucometer.

-

If measuring insulin, collect blood at each time point as required for the assay.

-

-

Data Analysis:

-

Plot the blood glucose concentrations over time.

-

Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

-

Primary Hepatocyte Isolation and Fatty Acid Treatment

This protocol describes the isolation of primary hepatocytes from mice and their subsequent treatment with fatty acids.

Materials:

-

C57BL/6J mice

-

Perfusion buffer (e.g., HBSS without Ca2+/Mg2+)

-

Collagenase solution

-

Hepatocyte wash medium

-

Hepatocyte culture medium

-

Fatty acid-BSA complexes (e.g., C17:0 complexed to bovine serum albumin)

-

Collagen-coated culture plates

-

Peristaltic pump

Procedure:

-

Liver Perfusion:

-

Hepatocyte Isolation:

-

Excise the digested liver and gently disperse the cells in wash medium.

-

Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.[9]

-

Centrifuge the cell suspension at low speed (e.g., 50 x g) to pellet the hepatocytes.

-

Wash the hepatocyte pellet with wash medium.

-

-

Cell Culture and Treatment:

-

Resuspend the hepatocytes in culture medium and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the viable hepatocytes onto collagen-coated plates.

-

After cell attachment, replace the medium with culture medium containing the desired concentration of fatty acid-BSA complexes (e.g., 125 µM C17:0).[1]

-

Incubate for the desired duration (e.g., 24-48 hours) before downstream analysis (e.g., Western blotting for signaling proteins).

-

Discussion and Future Directions

The existing body of evidence presents a compelling, yet complex, picture of this compound's role in metabolic health. While epidemiological data strongly suggest a protective association, results from intervention studies, particularly in animal models, have been less conclusive regarding the direct benefits of C17:0 supplementation on key metabolic parameters like insulin resistance and hepatic steatosis.

It is plausible that the observed beneficial associations are not solely attributable to C17:0 itself but may be a reflection of a broader dietary pattern, such as the consumption of full-fat dairy products, which contain a complex matrix of nutrients. Furthermore, the interplay between dietary intake of OCFAs, their endogenous synthesis, and the gut microbiome's production of propionate (B1217596) as a precursor, warrants further investigation.

The contrasting in vitro findings for C17:0 and C15:0 on insulin signaling highlight the need to dissect the specific molecular activities of individual odd-chain fatty acids. Future research should focus on well-controlled clinical trials with direct supplementation of purified C17:0 to definitively assess its causal role in metabolic health. Elucidating the precise molecular targets and downstream signaling effects of C17:0 will be crucial for understanding its physiological functions and for evaluating its potential as a therapeutic or preventative agent in metabolic diseases.

Conclusion

This compound remains a fatty acid of significant interest in the context of metabolic health. While its role as a biomarker of dairy fat intake is well-established, its direct bioactivity is an area of ongoing research. The inverse association with metabolic disease risk in observational studies is strong, but further mechanistic and intervention studies are required to fully understand its physiological significance and to translate these findings into potential therapeutic strategies for the prevention and management of metabolic disorders. This technical guide provides a summary of the current knowledge to aid researchers and drug development professionals in this endeavor.

References

- 1. mdpi.com [mdpi.com]

- 2. nutritionaloutlook.com [nutritionaloutlook.com]

- 3. Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased Dietary Intake of Saturated Fatty Acid this compound (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease [mdpi.com]

- 6. Showing Compound this compound (FDB004676) - FooDB [foodb.ca]

- 7. atamankimya.com [atamankimya.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Heptadecanoic Acid: A Technical Guide to its Role as a Biomarker for Dairy Fat Consumption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid, also known as margaric acid (C17:0), is a saturated odd-chain fatty acid. While present in the human body in trace amounts, its primary dietary origin is from ruminant fats, particularly dairy products.[1][2][3] This characteristic has led to its investigation and use as a biomarker to objectively assess the intake of dairy fat in nutritional and epidemiological studies.[1][4] Traditional dietary assessment methods, such as food frequency questionnaires, are subject to recall bias and inaccuracies. Objective biomarkers like this compound offer a more reliable measure of intake.[4] This technical guide provides an in-depth overview of this compound as a biomarker, including its biochemical basis, quantitative data, experimental protocols for its measurement, and its metabolic pathways.

Biochemical Basis as a Biomarker

This compound and another odd-chain fatty acid, pentadecanoic acid (C15:0), are synthesized by microbial fermentation in the rumen of animals like cows and sheep.[4] Consequently, they are incorporated into the milk and meat of these animals. In human nutrition, the consumption of dairy products is a primary source of this compound.[1][2] While it is also found in other food sources like ruminant meats and some fish, its concentration is notably high in dairy fat.[4][5][6] For instance, this compound constitutes approximately 0.61% of milk fat and 0.83% of ruminant meat fat.[2][3] This exogenous origin makes its levels in human tissues, such as adipose tissue and blood, a potential indicator of long-term dairy fat consumption, particularly in populations with high dairy intake.[2][3][4] However, it is important to note that some studies suggest potential endogenous production of odd-chain fatty acids, which could influence its biomarker validity.[7][8]

Quantitative Correlation with Dairy Fat Intake

Numerous studies have investigated the correlation between this compound levels in various biological samples and dairy fat consumption. The strength of this correlation can vary depending on the population, dietary habits, and the biological matrix analyzed.

| Study Type | Population | Biological Matrix | Analytical Method | Correlation with Dairy Fat Intake | Reference |

| Observational | Swedish women | Adipose tissue | Not specified | Stronger correlation for C15:0 than C17:0 | [4] |

| Observational | Healthy men (21-55 years) | Serum & Adipose tissue | Gas-liquid chromatography | Weak inverse association for serum C17:0 with milk fat | |

| Observational | US adults (MESA study) | Plasma phospholipids (B1166683) | Not specified | C15:0 showed a stronger positive correlation (r=0.22) than C17:0 with total dairy intake. | |

| Randomized Controlled Trial | Adolescents | Erythrocytes | Not specified | Modest correlation (r=0.25) with total dairy product consumption. | [9] |

| Cohort Study | Norwegian men | Serum & Adipose tissue | Not specified | No significant correlation found for C17:0. | [10] |

Experimental Protocols for Quantification

The accurate quantification of this compound in biological samples is crucial for its use as a biomarker. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques.

Sample Collection and Preparation

-